7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine
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Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound readily undergoes nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 6-Methyl-2-(3-piperidinylmethyl)amino-4-pyrimidinol
Uniqueness
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as inhibitors of various kinases and as antiviral agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and implications for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical cellular processes.
-
Inhibition of Calcium-Dependent Protein Kinases :
- A series of studies have shown that pyrrolo[2,3-d]pyrimidines can act as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and PfCDPK1. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4, highlighting their potential in malaria treatment .
- JAK1 Selectivity :
- Antiviral Activity :
In Vitro Studies
Table 1 summarizes the inhibitory activities of selected derivatives against various targets:
Compound | Target | IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | PfCDPK4 | 0.210–0.530 | - |
Derivative (R)-6c | JAK1 | 0.0085 | 48 (vs JAK2) |
Various derivatives | ZIKV/DENV | >90% protection at 1.5 µM | - |
Case Studies
- Malaria Treatment : In vitro assays demonstrated that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold effectively inhibited P. falciparum growth by targeting PfCDPK4 and PfCDPK1 .
- Cancer Cell Lines : In studies involving HepG2 cells, treatment with specific pyrrolo[2,3-d]pyrimidine derivatives resulted in apoptosis through modulation of apoptotic proteins like Bax and Bcl-2 . This suggests potential applications in cancer therapy.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,8H2,1H3 |
InChI Key |
WJJWLNUPEKLUBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)N |
Origin of Product |
United States |
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